FGIN-1-27

Übersicht

Beschreibung

FGIN-1-27 is a synthetic compound known for its high affinity for glial mitochondrial benzodiazepine receptors. It stimulates neurosteroid biosynthesis and does not bind to gamma-aminobutyric acid type A receptors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FGIN-1-27 typically involves the reaction of 2-(4-fluorophenyl)indole-3-acetic acid with N,N-dihexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient purification techniques, and adherence to safety and environmental regulations, would apply.

Analyse Chemischer Reaktionen

Reaction Steps and Conditions

Key Mechanistic Insights:

-

C–H Arylation : Palladium-catalyzed coupling of indole-3-acetic acid methyl ester with 4-fluorobenzenediazonium tetrafluoroborate enables direct functionalization at the C2 position of indole .

-

Amidation : Carbodiimide-mediated coupling (EDC/HOPO) ensures efficient conversion of the carboxylic acid intermediate to the final dihexylamide .

Optimization Using In-Line 19F NMR

Real-time 19F NMR spectroscopy was critical for monitoring diazonium salt stability and reaction progression. Key findings include:

-

Diazonium salt decomposition above 40°C necessitated precise temperature control .

-

Solvent optimization (MeOH/THF) improved reaction efficiency and reduced side products .

Stability and Reactivity

-

Thermal Stability : this compound degrades above 150°C, requiring storage at room temperature in inert atmospheres .

-

Solubility : Highly soluble in DMSO (>10 mM) and THF, but insoluble in water .

-

Reactivity : The indole core and fluorophenyl group remain inert under physiological conditions, but the acetamide moiety participates in hydrogen bonding with biological targets .

Key Reaction Challenges

-

Diazonium Salt Handling : Rapid decomposition necessitated in-line generation and immediate use .

-

Byproduct Formation : Residual palladium required post-synthesis purification via activated charcoal .

This synthesis framework highlights this compound’s adaptability to modern flow chemistry platforms, offering a scalable and safer alternative to traditional methods. The integration of advanced analytical tools like 19F NMR underscores the precision achievable in contemporary organic synthesis .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

FGIN-1-27 has been extensively studied for its anxiolytic properties and its potential therapeutic effects on neurodegenerative diseases.

Anxiolytic Effects

Research indicates that this compound enhances the production of neuroactive steroids such as allopregnanolone, which contributes to its anxiolytic effects. In a study involving mouse models, this compound was shown to significantly reduce anxiety-like behavior . The compound operates through mechanisms that involve modulation of neurotransmitter systems and enhancement of steroidogenesis.

Autoimmunity and Metabolic Reprogramming

This compound has been identified as a potential therapeutic agent for autoimmune conditions by reprogramming pathogenic T helper 17 (Th17) cells. In vitro studies demonstrated that this compound inhibits IL-17 production and alters the metabolic pathways in Th17 cells, thereby reducing their pathogenicity in models of multiple sclerosis . This metabolic switch is characterized by upregulation of the amino acid starvation response and downregulation of glycolytic enzymes.

Dermatological Applications

This compound has shown promise in the field of dermatology, particularly in regulating melanogenesis.

Inhibition of Melanogenesis

Studies have demonstrated that this compound effectively inhibits both basal and induced melanogenesis without direct inhibition of tyrosinase activity. Instead, it modulates key signaling pathways including Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinase (MAPK) pathways . In vivo experiments confirmed that this compound reduces pigmentation in animal models, suggesting its potential use in treating hyperpigmentation disorders.

Synthesis and Availability

The synthesis of this compound has been optimized through continuous flow methods, enhancing its availability for research purposes. Traditional batch synthesis methods have been improved to yield higher quantities with better reproducibility and safety . This advancement is crucial given the compound's high cost and limited availability in commercial markets.

| Synthesis Method | Yield | Advantages |

|---|---|---|

| Traditional Batch | Variable | Established method |

| Continuous Flow | 95% | Higher reproducibility, scalability |

Case Studies

Several studies highlight the applications of this compound across different domains:

Case Study: Neuroprotection

In a model of neurodegeneration, this compound was shown to reduce symptoms associated with anxiety and depression in mouse models lacking specific genetic markers linked to Parkinson’s disease. The compound's ability to modulate neurotransmitter levels was linked to improved behavioral outcomes .

Case Study: Autoimmunity

In an experimental autoimmune encephalomyelitis (EAE) model, treatment with this compound resulted in a significant reduction in IL-17 producing T cells, showcasing its potential as a therapeutic agent for autoimmune diseases like multiple sclerosis .

Wirkmechanismus

The mechanism of action of FGIN-1-27 involves its binding to glial mitochondrial benzodiazepine receptors. This binding stimulates the biosynthesis of neurosteroids, which are known to modulate various neurological functions. The compound does not bind to gamma-aminobutyric acid type A receptors, distinguishing its mechanism from that of traditional benzodiazepines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-Dihexyl-2-(4-chlorophenyl)indole-3-acetamide

- N,N-Dihexyl-2-(4-bromophenyl)indole-3-acetamide

- N,N-Dihexyl-2-(4-methylphenyl)indole-3-acetamide

Uniqueness

FGIN-1-27 is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

FGIN-1-27 is a small molecule known for its interaction with the translocator protein (TSPO), which plays a crucial role in various biological processes, including neuroinflammation, autoimmunity, and melanogenesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits its biological effects through several key mechanisms:

-

Modulation of Th17 Cell Differentiation :

- This compound has been shown to repress IL-17 production and inhibit the differentiation of Th17 cells, which are implicated in autoimmune diseases such as multiple sclerosis. This effect is independent of TSPO expression, indicating alternative pathways are involved in its action. The compound induces a metabolic switch in Th17 cells characterized by:

-

Inhibition of Melanogenesis :

- This compound significantly inhibits melanogenesis by regulating key signaling pathways such as PKA/CREB and MAPK. It reduces the expression levels of proteins involved in melanogenesis without directly inhibiting tyrosinase activity. This suggests that this compound could be beneficial in treating hyperpigmentation disorders .

-

Neuroprotective Effects :

- The compound has demonstrated neuroprotective properties by inhibiting mitochondrial dysfunction and oxidative stress. In models of neurotoxicity, this compound reduced calcium efflux from mitochondria, which is associated with apoptosis, thereby providing a protective effect against neuronal cell death .

Case Studies and Experimental Evidence

Several studies have documented the biological activities of this compound:

1. Th17 Cell Differentiation

In a study examining the effects on Th17 cells, this compound treatment led to:

- A significant reduction in IL-17 producing CD4+ T cells.

- Downregulation of glycolytic pathway genes such as hexokinase and phosphofructokinase.

The metabolic profiling indicated reduced levels of upper glycolytic intermediates, suggesting a shift towards alternative metabolic pathways under AAR conditions .

2. Melanogenesis Inhibition

This compound was shown to effectively inhibit both basal and stimulated melanogenesis:

- Inhibition was linked to decreased expression of microphthalmia-associated transcription factor (MITF) and related enzymes like TRP-1 and TRP-2.

The compound was effective in both in vitro assays and in vivo models without exhibiting cytotoxicity .

3. Neuroprotective Mechanisms

Research highlighted that this compound:

- Prevented calcium-induced mitochondrial permeability transition.

This mechanism underscores its potential as a neuroprotective agent against conditions characterized by oxidative stress and mitochondrial dysfunction .

Eigenschaften

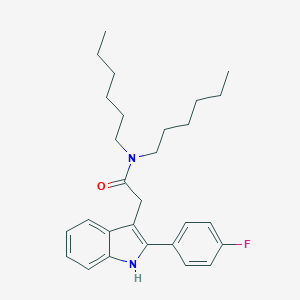

IUPAC Name |

2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FN2O/c1-3-5-7-11-19-31(20-12-8-6-4-2)27(32)21-25-24-13-9-10-14-26(24)30-28(25)22-15-17-23(29)18-16-22/h9-10,13-18,30H,3-8,11-12,19-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWXAQFLTSBUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162141 | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142720-24-9 | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142720-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142720249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.